molecular formula C19H17ClN2O3 B11631460 Ethyl 4-[(3-chlorophenyl)amino]-6-methoxyquinoline-3-carboxylate

Ethyl 4-[(3-chlorophenyl)amino]-6-methoxyquinoline-3-carboxylate

Cat. No.: B11631460
M. Wt: 356.8 g/mol
InChI Key: YMDSJQUOTROVTR-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-chlorophenyl)amino]-6-methoxyquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethyl ester, a methoxy group, and a 3-chlorophenylamino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3-chlorophenyl)amino]-6-methoxyquinoline-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the 3-chlorophenylamino group and the ethyl ester. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-chlorophenyl)amino]-6-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions may produce halogenated or alkylated quinoline derivatives.

Scientific Research Applications

Ethyl 4-[(3-chlorophenyl)amino]-6-methoxyquinoline-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-chlorophenyl)amino]-6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 4-[(3-chlorophenyl)amino]-6-methoxyquinoline-3-carboxylate include:

  • Ethyl 3-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
  • Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methylquinoline-3-carboxylate

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the quinoline core, which can confer unique chemical and biological properties

Properties

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.8 g/mol

IUPAC Name

ethyl 4-(3-chloroanilino)-6-methoxyquinoline-3-carboxylate

InChI

InChI=1S/C19H17ClN2O3/c1-3-25-19(23)16-11-21-17-8-7-14(24-2)10-15(17)18(16)22-13-6-4-5-12(20)9-13/h4-11H,3H2,1-2H3,(H,21,22)

InChI Key

YMDSJQUOTROVTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC(=CC=C3)Cl)OC

Origin of Product

United States

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